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molecular formula C8H12N2O B581167 3-Cyano-3-(pyrrolidin-1-YL)oxetane CAS No. 1208984-74-0

3-Cyano-3-(pyrrolidin-1-YL)oxetane

Cat. No. B581167
M. Wt: 152.197
InChI Key: KRJBUGXKSOUELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063098B2

Procedure details

The title compound, colorless liquid, MS: m/e=125.1 [(M+H)+], was prepared in accordance with the general method of intermediate A from cyclobutanone and dimethylamine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2([C:10]#[N:11])[CH2:9]O[CH2:7]2)[CH2:5]CC[CH2:2]1.[C:12]1(=O)CCC1.Cl.CNC>>[CH3:5][N:1]([CH3:2])[C:6]1([C:10]#[N:11])[CH2:7][CH2:12][CH2:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)C1(COC1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1(CCC1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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